
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is a complex organic compound that belongs to the class of triazabicyclo nonane derivatives. This compound is characterized by its unique bicyclic structure, which includes a triazabicyclo nonane core and a benzylphenyl group. The presence of a sulfanylidene group further adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the triazabicyclo nonane scaffold, which can be achieved through various methodologies such as desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group or to modify the triazabicyclo nonane core.
Substitution: The benzylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzylphenyl moiety.
Aplicaciones Científicas De Investigación
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the triazabicyclo nonane core can interact with nucleic acids or proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the sulfanylidene group.
Tropane alkaloids: These natural products have a related bicyclic core and exhibit a wide range of biological activities.
Oxazolidinones: These compounds have a similar bicyclic framework and are used as chiral auxiliaries in asymmetric synthesis.
Uniqueness
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a triazabicyclo nonane core and a benzylphenyl group further distinguishes it from other similar compounds, making it a valuable target for research and development.
Propiedades
Número CAS |
76995-66-9 |
|---|---|
Fórmula molecular |
C19H19N3OS |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-(4-benzylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C19H19N3OS/c23-18-20-12-4-5-13-21(20)19(24)22(18)17-10-8-16(9-11-17)14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
Clave InChI |
ZBYPTVOGRRMNBX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


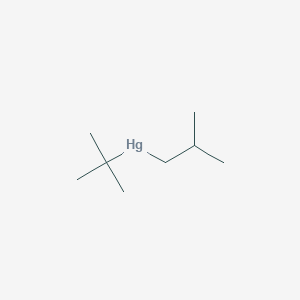
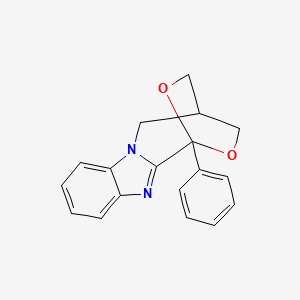
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
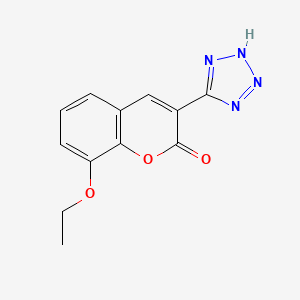

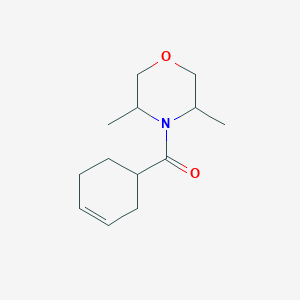
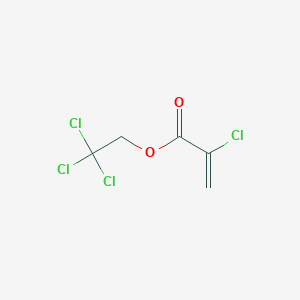

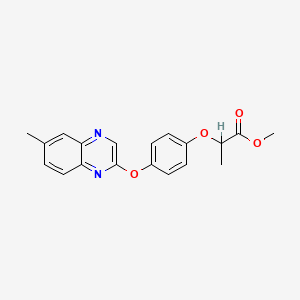

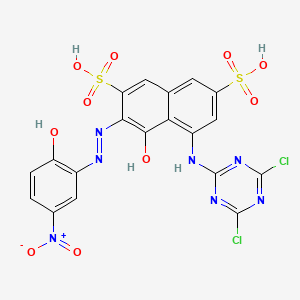
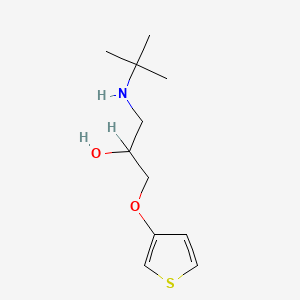

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)
